6-azacholest-4-en-3-ol-7-one
6-azacholest-4-en-3-ol-7-one
Brand Name:
Vulcanchem
CAS No.:
111300-81-3
VCID:
VC0039865
InChI:
InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C
Molecular Formula:
C26H43NO2
Molecular Weight:
401.6 g/mol
6-azacholest-4-en-3-ol-7-one
CAS No.: 111300-81-3
Main Products
VCID: VC0039865
Molecular Formula: C26H43NO2
Molecular Weight: 401.6 g/mol
CAS No. | 111300-81-3 |
---|---|
Product Name | 6-azacholest-4-en-3-ol-7-one |
Molecular Formula | C26H43NO2 |
Molecular Weight | 401.6 g/mol |
IUPAC Name | (1R,3aS,3bS,7S,9aR,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one |
Standard InChI | InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1 |
Standard InChIKey | PXMSFBUTEONYPF-IIXLLSPNSA-N |
Isomeric SMILES | CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)NC4=C[C@H](CC[C@]34C)O)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Synonyms | 6-azacholest-4-en-3-ol-7-one 6-azacholesterol |
PubChem Compound | 196648 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume